Product packaging for 8-Fluoroquinoline-5-carbonitrile(Cat. No.:CAS No. 2092000-25-2)

8-Fluoroquinoline-5-carbonitrile

Cat. No.: B1653997
CAS No.: 2092000-25-2
M. Wt: 172.16
InChI Key: DTKFYJAYGVKKEN-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2 and its molecular weight is 172.16. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5FN2 B1653997 8-Fluoroquinoline-5-carbonitrile CAS No. 2092000-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFYJAYGVKKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302721
Record name 8-Fluoro-5-quinolinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092000-25-2
Record name 8-Fluoro-5-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2092000-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-5-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of the Quinolone Scaffold in Chemical Research

The journey of the quinolone scaffold in chemical research began with the discovery of nalidixic acid in 1962, which was identified as a byproduct during the synthesis of the antimalarial drug quinine. researchgate.netnih.gov This initial discovery marked the dawn of the quinolone class of antibacterials. ucsf.edu Nalidixic acid, technically a naphthyridone, exhibited modest activity against Gram-negative bacteria and was primarily used for treating urinary tract infections. nih.govresearchgate.net However, its limited spectrum and the rapid development of bacterial resistance spurred further investigations into analogues with improved properties. nih.govptfarm.pl

The 1970s and 1980s witnessed a significant breakthrough with the development of fluoroquinolones, which incorporated a fluorine atom into the quinolone ring. nih.govucsf.edu This structural modification dramatically enhanced the antibacterial activity and broadened the spectrum to include both Gram-positive and Gram-negative pathogens. nih.govyoutube.com Compounds like norfloxacin, ciprofloxacin, and ofloxacin (B1677185) became prominent examples of this new generation of antibacterials. researchgate.netresearchgate.net The introduction of a piperazine (B1678402) moiety at the C7-position was another crucial development, improving activity against Gram-negative organisms. researchgate.net Over the decades, extensive research has led to the synthesis of over 10,000 quinolone compounds, although only a small fraction have reached clinical use. researchgate.net

The Significance of Fluoroquinoline Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis

Fluoroquinolone derivatives are a cornerstone of modern medicinal chemistry, primarily due to their potent and broad-spectrum antibacterial activity. ptfarm.plijraset.com Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which ultimately leads to bacterial cell death. researchgate.netwikipedia.org The inclusion of a fluorine atom, typically at the C6-position, is known to significantly enhance the drug's potency by improving its binding to the DNA gyrase-complex. tandfonline.com

The versatility of the fluoroquinolone scaffold allows for extensive chemical modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), enabling the fine-tuning of their physicochemical, pharmacokinetic, and pharmacological properties. nih.gov This has led to the development of several generations of fluoroquinolones with improved efficacy, a lower propensity for resistance development, and expanded therapeutic applications. ucsf.edunih.gov Beyond their antibacterial effects, research has explored the potential of fluoroquinolone derivatives as anticancer, antiviral, antifungal, and anti-inflammatory agents. nih.govnih.gov

In the realm of organic synthesis, fluoroquinolones serve as valuable synthons and building blocks for creating more complex molecules. orientjchem.org The reactivity of the quinolone core and the ability to introduce a variety of substituents make them versatile starting materials for generating diverse chemical libraries for drug discovery and other applications. researchgate.net

Positioning of 8 Fluoroquinoline 5 Carbonitrile Within Advanced Chemical Synthesis and Biological Studies

Classical and Contemporary Approaches to Quinolone Ring System Construction

The construction of the quinoline core is achievable through several named reactions, each with its own set of advantages and limitations. These classical methods, along with modern modifications, provide a versatile toolkit for organic chemists.

Gould-Jacobs Reaction and Its Modifications in Quinoline Synthesis

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related acyl malonic ester. wikipedia.org This initial step is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com

The reaction begins with the nucleophilic attack of the aniline on the malonic acid derivative, leading to the substitution of the ethoxy group. wikipedia.org Subsequent heating promotes a 6-electron cyclization, forming the quinoline ring system. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Modifications to the classical Gould-Jacobs reaction have been developed to improve yields and reduce reaction times. Microwave-assisted synthesis has emerged as a valuable technique, allowing for the rapid heating of reactants to temperatures above their boiling points, which can significantly accelerate the intramolecular cyclization step. ablelab.euresearchgate.netasianpubs.org

Table 1: Comparison of Classical and Microwave-Assisted Gould-Jacobs Reaction

FeatureClassical Gould-JacobsMicrowave-Assisted Gould-Jacobs
Heating Method Conventional heating (reflux)Microwave irradiation
Reaction Time Several hoursMinutes
Typical Solvents High-boiling point solvents (e.g., diphenyl ether, mineral oil)Often solvent-free or in minimal solvent
Yields Often moderateGenerally higher

Conrad-Limpach-Knorr Synthesis and Related Cyclization Strategies

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via the formation of a Schiff base, which then undergoes cyclization. wikipedia.org The regioselectivity of the reaction is temperature-dependent. At lower temperatures, the kinetically controlled product, a 4-quinolone, is favored. quimicaorganica.org Conversely, at higher temperatures, the thermodynamically favored 2-quinolone is the major product, a variation known as the Knorr quinoline synthesis. wikipedia.orgchempedia.info

The mechanism involves the initial attack of the aniline on the carbonyl group of the β-ketoester, followed by dehydration to form the Schiff base. wikipedia.org An electrocyclic ring-closing reaction then occurs, followed by tautomerization to yield the final hydroxyquinoline product. wikipedia.org The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. wikipedia.org

Friedländer Synthesis and Related Condensation Reactions

The Friedländer synthesis is a versatile and widely used method for the preparation of quinoline derivatives. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

The reaction mechanism can proceed through two primary pathways. The first involves an aldol-type condensation followed by cyclization and dehydration. wikipedia.org The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org Variations of the Friedländer synthesis, such as the Pfitzinger reaction and the Niementowski quinoline synthesis, utilize different starting materials to produce quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. organicreactions.org

Multi-Component Reactions for Quinoline Derivatives

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules from three or more starting materials in a single step. rsc.orgrsc.org Several MCRs have been successfully applied to the synthesis of quinoline derivatives, offering advantages in terms of atom economy and structural diversity. rsc.orgrsc.org

Notable examples of MCRs for quinoline synthesis include the Povarov reaction, the Gewald reaction, and the Ugi reaction. rsc.org For instance, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by bismuth(III) triflate. researchgate.net Another approach utilizes the reaction of isatin, propiolates, and sodium O-alkyl carbonodithioates in water at room temperature. iicbe.org MCRs involving arynes, quinolines, and aldehydes have also been reported to produce benzoxazino quinoline derivatives. nih.gov

Targeted Synthesis of Fluoroquinoline Architectures

The introduction of fluorine into the quinoline nucleus can dramatically alter the compound's biological and chemical properties. The synthesis of fluoroquinolines, therefore, requires specific strategies for the regioselective incorporation of the fluorine atom.

Strategies for Fluorine Atom Introduction at C-8 Position of the Quinoline Nucleus

Direct fluorination of the quinoline ring is a challenging endeavor. However, several methods have been developed to achieve the synthesis of 8-fluoroquinolines.

One common approach involves the nitration of 8-fluoroquinoline (B1294397) to produce 5-nitro-8-fluoro-quinoline. prepchem.com This intermediate can then be further functionalized. The synthesis of 8-fluoroquinoline itself can be achieved by reacting quinoline with fluorine gas in an appropriate organic solvent with a catalyst.

Another strategy involves the use of a pre-fluorinated starting material. For example, the synthesis of certain 8-nitrofluoroquinolones begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. mdpi.comresearchgate.net This starting material is converted to an acid chloride, which then undergoes a series of reactions, including condensation and cyclization, to form the fluoroquinolone core. mdpi.comresearchgate.net The presence of the nitro group at the 8-position facilitates nucleophilic aromatic substitution at the C-7 position. mdpi.comresearchgate.net

Recent advances have also explored the direct C-H fluorination of 8-methylquinolines using palladium catalysis with a silver fluoride (B91410) source. ucla.edu This method allows for the late-stage introduction of fluorine. Additionally, a conceptually new approach for the nucleophilic C-H fluorination of quinolines involves an electron-transfer-enabled concerted nucleophilic aromatic substitution, which avoids the formation of high-energy Meisenheimer intermediates. acs.org Furthermore, methods for the synthesis of 3-fluoroquinolines through the ring expansion of indoles using dibromofluoromethane (B117605) as a bromofluorocarbene source have been developed. researchgate.net The radiofluorination of 8-methylquinoline (B175542) derivatives with Ag[18F]F has also been reported, providing access to positron emission tomography (PET) tracers. osti.gov

Cyanation Strategies for the C-5 Position of the Quinoline Nucleus

The introduction of a cyano group at the C-5 position of the quinoline nucleus is a key transformation in the synthesis of this compound. Various cyanation strategies have been explored, often involving the conversion of a pre-functionalized quinoline derivative.

Traditional methods for cyanation often rely on the Rosenmund-von Braun reaction, which involves the displacement of a halide (typically bromide or iodide) with a cyanide salt, such as copper(I) cyanide. This method, while effective, often requires high temperatures and stoichiometric amounts of copper salts, which can lead to challenges in product purification and waste management.

More contemporary approaches focus on direct C-H cyanation, which offers a more atom-economical and environmentally benign alternative. rsc.org These methods often employ transition metal catalysts to activate the C-H bond at the desired position, followed by reaction with a cyanide source. For instance, palladium-catalyzed cyanations have been developed for a variety of heterocyclic compounds. scielo.br The choice of catalyst, ligand, and cyanide source (e.g., trimethylsilyl (B98337) cyanide, potassium ferrocyanide) is crucial for achieving high regioselectivity and yield. researchgate.net A regioselective cyanation of quinoline N-oxides using trimethylsilyl cyanide has been developed, which proceeds under metal-free conditions. researchgate.net

Another emerging strategy is photocatalytic cyanation, which utilizes light energy to drive the reaction, often under milder conditions than traditional thermal methods. scielo.br These reactions can employ a variety of photocatalysts and cyanide sources, offering a potentially greener route to cyanated quinolines. scielo.br

The table below summarizes some of the key cyanation strategies employed for quinoline derivatives.

Cyanation MethodReagentsConditionsAdvantagesDisadvantages
Rosenmund-von BraunCuCN, halide precursorHigh temperatureWell-establishedHarsh conditions, metal waste
Palladium-Catalyzed C-H CyanationPd catalyst, ligand, cyanide sourceVariesHigh regioselectivity, atom economyCatalyst cost, ligand sensitivity
Metal-Free CyanationPIDA, TMSCNMildAvoids transition metalsSubstrate scope may be limited
Photocatalytic CyanationPhotocatalyst, light, cyanide sourceMildGreen, energy-efficientCatalyst stability, scalability

Regioselective Synthesis of this compound Precursors

The regioselective synthesis of precursors is a critical step in ensuring the efficient production of this compound. The strategic introduction of the fluorine atom at the C-8 position and a suitable functional group at the C-5 position (for subsequent cyanation) is paramount.

One common approach involves the Skraup synthesis or its variations, starting from a appropriately substituted aniline. For 8-fluoroquinoline derivatives, 2-fluoroaniline (B146934) or its derivatives serve as key starting materials. The subsequent cyclization with glycerol, sulfuric acid, and an oxidizing agent can lead to the formation of the quinoline ring system. The position of the fluorine atom on the resulting quinoline is dictated by the substitution pattern of the initial aniline.

Directed ortho-metalation (DoM) is another powerful tool for the regioselective functionalization of aromatic rings. In the context of fluoroquinolines, a directing group can be used to facilitate lithiation at a specific position, followed by quenching with an electrophile to introduce a desired functional group that can later be converted to a nitrile.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce the necessary functionalities at specific positions on a pre-formed quinoline ring. These methods offer high levels of control and are often compatible with a wide range of functional groups.

The development of synthetic routes that provide high regioselectivity is crucial for minimizing the formation of isomers, which can be difficult and costly to separate.

Advanced Synthetic Techniques and Sustainable Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. primescholars.com This is particularly relevant for the synthesis of complex molecules like this compound, where traditional methods can be resource-intensive and generate significant waste. primescholars.comsruc.ac.uk

Microwave-Assisted Organic Synthesis (MAOS) in Fluoroquinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijbpas.comnih.gov The ability of microwaves to rapidly and efficiently heat the reaction mixture can overcome activation energy barriers and enhance reaction rates. ijbpas.com

In the context of fluoroquinolone chemistry, MAOS has been successfully applied to various synthetic steps, including cyclization, substitution, and cross-coupling reactions. sruc.ac.uknih.gov For instance, the Gould-Jacob reaction, a key step in the synthesis of some quinolone cores, can be significantly accelerated under microwave irradiation, often in the absence of a solvent. rsc.org The synthesis of various heterocyclic compounds, including those with a quinoline scaffold, has been shown to be more efficient under microwave conditions. nih.gov

The benefits of MAOS in the synthesis of this compound and its analogues include:

Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes. ijbpas.com

Improved Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. ijbpas.com

Enhanced Purity: The reduction in side reactions often simplifies purification processes.

The table below provides a comparison of conventional and microwave-assisted synthesis for a hypothetical reaction in fluoroquinolone synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time8-24 hours5-30 minutes
Yield60-80%85-95%
Energy ConsumptionHighLow
Solvent UsageOften requires high-boiling solventsCan often be performed with lower-boiling solvents or solvent-free

Green Chemistry Principles in the Synthesis of Fluoroquinolone Scaffolds

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netunibo.itnih.gov The application of these principles to the synthesis of fluoroquinolone scaffolds is an active area of research, aiming to make the production of these important compounds more environmentally friendly. sruc.ac.ukijbpas.com

Solvent-Free Methods and Eco-Friendly Media Utilization

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. unibo.it Solvent-free reactions, also known as solid-state reactions, are an attractive alternative. sruc.ac.uk These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support.

The use of eco-friendly media, such as water, supercritical fluids, or ionic liquids, is another important aspect of green chemistry. sruc.ac.uk Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. While the solubility of many organic compounds in water can be a challenge, the use of phase-transfer catalysts or performing reactions at elevated temperatures can often overcome this limitation. For instance, the synthesis of some fluoroquinolone derivatives has been achieved in water using recyclable catalysts. sruc.ac.uk

Photocatalytic and Biocatalytic Approaches in Quinoline Synthesis

Photocatalysis and biocatalysis represent cutting-edge approaches to chemical synthesis that align well with the principles of green chemistry. nih.govrsc.org

Photocatalysis utilizes light to drive chemical reactions, often at ambient temperature and pressure. dechema.denih.gov This can lead to significant energy savings compared to traditional thermal methods. dechema.de In quinoline synthesis, photocatalytic methods have been developed for various transformations, including cyclizations and functional group interconversions. rsc.orgdechema.deresearchgate.net These methods often employ inexpensive and abundant photocatalysts and can be highly selective. rsc.orgdechema.de

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov Enzymes can perform complex chemical transformations with a high degree of regio- and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.gov In the context of quinoline synthesis, biocatalytic methods are being explored for steps such as oxidation and the formation of chiral centers. nih.gov

The development and implementation of these advanced synthetic techniques are crucial for the future of sustainable chemical manufacturing, ensuring that important molecules like this compound can be produced in an efficient and environmentally responsible manner.

Utilization of Recyclable and Heterogeneous Catalysts (e.g., Nano Zirconia Sulfuric Acid)

The development of sustainable chemical processes has led to the increasing use of recyclable and heterogeneous catalysts in organic synthesis. These catalysts offer significant advantages, including simplified product purification, reduced waste generation, and the potential for continuous flow processes. In the context of quinoline synthesis, solid acid catalysts like nano zirconia sulfuric acid have emerged as a promising alternative to traditional homogeneous catalysts.

Zirconia (ZrO₂) is known for its thermal stability and can be endowed with strong acidic properties through a sulfation process. mdpi.com This modification, which involves treating zirconia with sulfuric acid or other sulfate (B86663) precursors, generates Brønsted acid sites on the catalyst surface, significantly enhancing its catalytic activity. mdpi.com The resulting sulfated zirconia (ZrO₂-SO₄) is a powerful solid acid catalyst. mdpi.com

The use of nano-sized zirconia particles further enhances catalytic efficacy by providing a larger surface area for the reaction to occur. rsc.org Studies have demonstrated that nanocrystalline sulfated zirconia can effectively catalyze various organic transformations, including the synthesis of heterocyclic compounds. rsc.orglookchem.com For instance, the Biginelli reaction to produce dihydropyrimidinones has been successfully carried out using a nano-ZrO₂ catalyst, which proved to be recyclable for up to five cycles in ethanol. rsc.org While direct synthesis of this compound using this specific catalyst is not extensively documented, the principles apply to general quinoline synthesis methodologies like the Friedländer annulation, which involves the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The catalyst's heterogeneous nature allows for easy separation from the reaction mixture and reuse with minimal loss of activity. rsc.org

Table 1: Properties and Application of Nano Zirconia Sulfuric Acid Catalyst

PropertyDescriptionReference
Catalyst Type Heterogeneous Solid Acid mdpi.com
Precursor Zirconia (ZrO₂) researchgate.net
Modification Sulfation with H₂SO₄ mdpi.comresearchgate.net
Key Feature High thermal stability, enhanced acidity mdpi.com
Advantage Recyclable, easy to separate from product rsc.org
Application Acid-catalyzed organic reactions, heterocycle synthesis rsc.orglookchem.com

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules like quinolines. rsc.orgresearchgate.net This approach minimizes solvent usage, reduces purification steps, and saves time and resources, aligning with the principles of green chemistry. researchgate.netacs.org

The Friedländer synthesis is a classic method for quinoline formation that is well-suited for a one-pot approach. A notable example involves the reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using inexpensive iron powder and hydrochloric acid, followed by an in situ condensation with a ketone or aldehyde. organic-chemistry.org This method has been shown to be scalable and tolerates a wide variety of functional groups, producing mono- or disubstituted quinolines in good to excellent yields (58–100%). organic-chemistry.org

Other innovative one-pot syntheses of quinolines have been developed. For instance, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a convenient protocol under mild conditions. mdpi.com Similarly, a copper-catalyzed one-pot reaction between saturated ketones and anthranils can generate 3-substituted quinoline derivatives. mdpi.com These methods streamline the synthesis process by combining multiple bond-forming events in a single operation, starting from simple and readily available materials. rsc.org

Table 2: Examples of One-Pot Quinoline Synthesis

MethodReactantsCatalyst/ReagentsKey AdvantageReference
Friedländer Synthesis o-nitroarylcarbaldehydes, ketones/aldehydesFe, HCl, KOHScalable, uses inexpensive reagents organic-chemistry.org
Cobalt-Catalyzed Cyclization 2-aminoaryl alcohols, ketones/nitrilesCobalt (ligand-free)Mild conditions, convenient mdpi.com
Palladium-Catalyzed Cascade o-aminocinnamonitriles, arylhydrazinesPdCl₂, TfOHAccess to diverse quinolines nih.gov
Iodine-Mediated Synthesis α-amino ketones, alkynesI₂, K₂CO₃, SurfactantsAqueous medium, room temperature bohrium.com

Transition Metal-Catalyzed Coupling Reactions in Quinoline Chemistry

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. researchgate.netias.ac.in Catalysts based on palladium (Pd), gold (Au), and cobalt (Co) have been extensively used to construct the quinoline scaffold through various coupling and cyclization strategies, offering high efficiency and functional group tolerance. rsc.orgmdpi.comias.ac.inacs.org

Palladium (Pd)

Palladium catalysts are particularly versatile in quinoline synthesis. nih.gov Pd-catalyzed reactions often involve cross-coupling and C-H activation/functionalization pathways. rsc.orgacs.org One innovative strategy involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through denitrogenative addition followed by intramolecular cyclization to afford quinolines in moderate to good yields. nih.gov Another approach is the one-pot synthesis from 2-amino aromatic ketones and alkynes, which provides an alternative route to polysubstituted quinolines. rsc.org Furthermore, palladium catalysis enables the direct construction of quinoline derivatives from simple starting materials through processes like isocyanide insertion and [4+1] cyclization, significantly streamlining the synthetic route. rsc.org

Gold (Au)

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines, often proceeding under mild conditions with excellent selectivity. acs.orgrsc.org Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cyclization reactions. A notable method involves the conversion of 2-alkynyl arylazide derivatives into functionalized polysubstituted quinolines. acs.org This transformation proceeds through a gold-catalyzed sequence involving a 1,3-acetoxy shift, cyclization, and a 1,2-group shift. acs.org These reactions are efficient and tolerate a wide array of functional groups. acs.org Various gold-catalyzed intermolecular annulation reactions have also been developed, such as the reaction of aniline derivatives with alkynes or carbonyl compounds. rsc.orgresearchgate.net

Cobalt (Co)

The use of earth-abundant and less expensive cobalt catalysts is gaining significant attention in organic synthesis. acs.orgrsc.org Cobalt-catalyzed reactions provide an economical and sustainable alternative for quinoline synthesis. One method involves the C-H activation/cyclization of anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a C1 building block for the quinoline ring. acs.org Another approach is the redox-neutral annulation of anilides with internal alkynes, which utilizes a cobalt catalyst in combination with a Lewis acid like Zn(OTf)₂ to achieve high efficiency. rsc.org These cobalt-catalyzed methods are attractive due to their low cost, operational simplicity, and use of readily available substrates. rsc.orgrsc.org

Table 3: Overview of Transition Metal-Catalyzed Quinoline Syntheses

Metal CatalystReaction TypeStarting MaterialsKey FeaturesReference(s)
Palladium (Pd) C-H Functionalization / Cross-CouplingAryl isocyanides, 2-amino aromatic ketones, alkynesHigh efficiency, one-pot operations, diverse products rsc.orgrsc.org
Gold (Au) Alkyne Activation / Annulation2-alkynyl arylazides, anilines, alkynesMild conditions, high functional group tolerance acs.orgrsc.org
Cobalt (Co) C-H Activation / AnnulationAnilines, anilides, alkynesUse of inexpensive metal, atom-economical acs.orgrsc.org

Functionalization at Nitrogen (N-1) and Carbon (C-3, C-7) Positions of the Quinoline Core

The quinoline ring system of this compound offers multiple sites for chemical modification, including the nitrogen atom at position 1 (N-1) and the carbon atoms at positions 3 (C-3) and 7 (C-7). These positions are often targeted to modulate the electronic properties, steric profile, and ultimately the biological activity of the resulting molecules.

The introduction of amine and amide functionalities is a common strategy in the derivatization of quinoline cores. For instance, the C-7 position of quinoline derivatives is frequently subjected to nucleophilic aromatic substitution reactions. In a related context, the 8-nitro group in 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid facilitates the addition of primary amines at the C-7 position. researchgate.net This is because the electron-withdrawing nitro group increases the electrophilicity of the C-7 position, making it more susceptible to nucleophilic attack. researchgate.net

Similarly, the functionalization of the 8-aminoquinoline (B160924) ring at various positions, including C-7, through the formation of C-N bonds is a well-established strategy. nih.gov These reactions can be achieved using transition metal catalysts, photocatalysts, or under metal-free conditions, often proceeding through a single electron transfer (SET) pathway. nih.gov While direct amidation or amination at the C-3 position of this compound is less commonly reported, functionalization at this position in other quinoline systems is known. For example, C2-aminated quinoline N-oxides have been synthesized in good yields. mdpi.com

Reagent/CatalystPosition FunctionalizedReaction TypeProduct TypeReference
Primary AminesC-7Nucleophilic Aromatic Substitution7-Aminoquinoline derivatives researchgate.net
Transition Metal Catalysts/PhotocatalystsC-2 to C-7C-N bond formationSubstituted 8-aminoquinolines nih.gov
Not SpecifiedC-2AminationC2-aminated quinoline N-oxides mdpi.com

Alkylation reactions provide a straightforward method to introduce diverse substituents onto the quinoline scaffold. N-alkylation at the quinoline nitrogen (N-1) is a common modification in the synthesis of fluoroquinolone antibiotics. quimicaorganica.org For instance, the synthesis of enoxacin (B1671340) involves the ethylation of the nitrogen at the 1-position of a 1,8-naphthyridine (B1210474) ring, a close analogue of the quinoline system. wikipedia.org

C-alkylation can also be achieved at various positions of the quinoline ring. For example, C2-alkenylated quinolines have been synthesized via palladium-catalyzed coupling of quinoline N-oxides with acrylates. mdpi.com In the context of 8-hydroxyquinolines, O-alkylation of the hydroxyl group is a key step in the synthesis of more complex derivatives. nih.gov This involves reacting the 8-hydroxyquinoline (B1678124) with an alkyl halide in the presence of a base. nih.gov

Reagent/CatalystPosition FunctionalizedReaction TypeProduct TypeReference
Alkylating AgentsN-1N-alkylationN-alkylated quinolones quimicaorganica.org
Pd(OAc)₂ / AcrylatesC-2C-alkenylationC2-alkenylated quinolines mdpi.com
Alkyl Halides / BaseO-8 (of 8-hydroxyquinoline)O-alkylation8-Alkoxyquinoline derivatives nih.gov

Esterification and hydrolysis are fundamental reactions in organic synthesis and are particularly relevant in the context of quinoline derivatives bearing carboxylic acid or ester functionalities. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. masterorganicchemistry.com This reversible process can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Conversely, the hydrolysis of esters back to their corresponding carboxylic acids is also a crucial transformation. This can be achieved under either acidic or basic conditions. rsc.org For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by heating with hydrochloric acid. nih.gov Similarly, basic hydrolysis using sodium hydroxide (B78521) is also effective for converting quinoline esters to their carboxylic acid forms.

ReactionReagentsProductReference
Fischer EsterificationCarboxylic Acid, Alcohol, Acid CatalystEster masterorganicchemistry.com
Acidic HydrolysisEster, Strong Acid (e.g., HCl)Carboxylic Acid rsc.orgnih.gov
Basic HydrolysisEster, Strong Base (e.g., NaOH)Carboxylic Acid

Strategic Derivatization of the Carbonitrile Group at C-5 Position

The carbonitrile group at the C-5 position of this compound is a key functional handle that can be transformed into a variety of other useful functionalities, significantly expanding the synthetic utility of this scaffold.

The hydrolysis of nitriles to carboxylic acids is a well-established and synthetically valuable transformation. This conversion can be accomplished under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.combyjus.com For instance, refluxing a nitrile with a strong acid like hydrochloric acid or sulfuric acid will yield the corresponding carboxylic acid. commonorganicchemistry.comreddit.com Alternatively, heating a nitrile with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide also affords the carboxylic acid, usually after an acidic workup to neutralize the carboxylate salt. commonorganicchemistry.combyjus.com The choice between acidic and basic conditions often depends on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other. commonorganicchemistry.com

ConditionsReagentsIntermediateProductReference
AcidicStrong Acid (e.g., HCl, H₂SO₄), Water, HeatAmideCarboxylic Acid commonorganicchemistry.combyjus.comreddit.com
BasicStrong Base (e.g., NaOH, KOH), Water, HeatAmideCarboxylate Salt (then Carboxylic Acid after acidic workup) commonorganicchemistry.combyjus.com

The carbonitrile group can be partially hydrolyzed to form an amide. This reaction is often an intermediate step in the complete hydrolysis to a carboxylic acid and can sometimes be isolated under carefully controlled conditions. byjus.com

Furthermore, the carbonitrile can be converted to an amidoxime (B1450833). Amidoximes are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids or as precursors for the synthesis of various heterocyclic systems. The synthesis of amidoximes typically involves the reaction of the nitrile with hydroxylamine.

While specific examples for the conversion of this compound to its corresponding amide and amidoxime were not found in the provided search results, these are standard transformations for the carbonitrile functional group.

Starting MaterialReagentsProduct
NitrileWater, Acid or Base (controlled conditions)Amide
NitrileHydroxylamineAmidoxime

Cycloaddition Reactions for Novel Heterocyclic Moieties (e.g., Tetrazoles)

The nitrile group at the C-5 position of this compound is a versatile functional group that can participate in various chemical transformations, including cycloaddition reactions to form new heterocyclic rings. A prominent example is the synthesis of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms.

The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097), typically sodium azide, is a common and effective method for the formation of a 5-substituted-1H-tetrazole ring. rsc.org This transformation converts the carbonitrile functionality into a tetrazole moiety, which is often considered a bioisostere of a carboxylic acid group due to their similar pKa values and planar structures. nih.govnih.gov

Several methods have been developed for the synthesis of 5-substituted tetrazoles from nitriles. organic-chemistry.org These methods often involve the use of catalysts to facilitate the reaction. For instance, zinc(II) chloride has been used as a catalyst in combination with sodium azide in various alcohol solvents. organic-chemistry.org This system allows for mild reaction conditions and good yields. organic-chemistry.org Another approach utilizes heterogeneous copper-based catalysts, which can promote the cycloaddition under microwave irradiation, leading to high yields in short reaction times. rsc.org The reaction mechanism is thought to involve the activation of the nitrile group by the metal catalyst, followed by the cycloaddition with the azide. rsc.org

The general reaction for the formation of a tetrazole from a nitrile is depicted below:

R-C≡N + NaN3 → R-(5-substituted-1H-tetrazole)

In the context of this compound, this reaction would yield 5-(1H-tetrazol-5-yl)-8-fluoroquinoline. The acidic nature of the N-H proton in the tetrazole ring allows for further derivatization through nucleophilic substitution, providing a handle for creating more complex molecules. nih.gov

Hybrid Molecule Design and Synthesis with this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with improved or dual biological activities. nih.govnih.gov The this compound core is an attractive scaffold for creating such hybrid molecules.

The this compound moiety can be conjugated with a variety of other heterocyclic systems to generate novel hybrid architectures. These heterocyclic partners are chosen for their own inherent biological activities, with the goal of creating a synergistic effect in the resulting hybrid molecule.

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. mdpi.comnih.gov The synthesis of quinoline-based 1,2,4-triazole (B32235) derivatives has been reported, highlighting the feasibility of combining these two important heterocyclic systems. mdpi.com The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for the synthesis of 1,4-disubstituted-1,2,3-triazoles, offering a straightforward way to link a fluoroquinolone core to another molecule. nih.gov

Thiadiazoles: Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. They are known to exhibit diverse biological activities. wisdomlib.org The synthesis of fluoroquinolone analogs clubbed with thiadiazoles has been described, demonstrating the potential for creating hybrid molecules with enhanced properties. wisdomlib.org For instance, new series of quinoline-based thiadiazole analogues have been synthesized and evaluated for their biological potential.

Oxadiazoles, Thiazolidinones, and Benzimidazoles: The conjugation of fluoroquinolones with other heterocyclic systems like oxadiazoles, thiazolidinones, and benzimidazoles is also an active area of research. For example, the synthesis of novel oxadiazole-thiadiazole derivatives has been reported. acs.org Similarly, benzimidazole-linked 1,2,3-triazoles have been prepared via CuAAC reactions. nih.gov The synthesis of 5-fluoro-2-(2-pyridyl)-1H-benzimidazole highlights the accessibility of functionalized benzimidazole (B57391) building blocks for hybridization.

The following table provides a summary of research findings on the synthesis of hybrid molecules incorporating the fluoroquinolone scaffold with various heterocyclic systems.

Heterocyclic PartnerSynthetic StrategyKey Findings
Triazole "Click Chemistry" (CuAAC)Efficient synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov
Thiadiazole Multi-step synthesisCreation of fluoroquinolone-thiadiazole conjugates with notable biological activity. wisdomlib.orgnih.gov
Oxadiazole Multi-step synthesisSynthesis of novel oxadiazole-thiadiazole derivatives. acs.org
Benzimidazole CuAAC ReactionPreparation of benzimidazole-linked 1,2,3-triazoles. nih.gov

Another intriguing design strategy involves the creation of "bis" compounds, where two fluoroquinolone units are linked together. This approach aims to enhance potency and potentially overcome resistance mechanisms.

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Fluoroquinoline 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 8-fluoroquinoline-5-carbonitrile and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region. The exact chemical shifts and coupling constants are influenced by the nature and position of substituents. For instance, in a study of substituted fluorenylspirohydantoins, aromatic protons were observed at specific chemical shifts, and their correlations were confirmed using COSY spectra. bas.bg

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For quinoline itself, the carbon signals have been assigned, with chemical shifts varying depending on their position in the ring system. chemicalbook.com In more complex derivatives, such as substituted fluorenylspirohydantoins, the carbonyl carbons and the spiro-carbon can be identified by their characteristic chemical shifts. bas.bg

¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. The fluorine nucleus is highly sensitive, and its chemical shift is very responsive to the electronic environment. nih.gov This makes ¹⁹F NMR an excellent tool for probing changes in the molecule, such as those occurring upon binding to a protein. nih.gov The chemical shifts in ¹⁹F NMR are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 1: Representative NMR Data for Quinolone Derivatives
NucleusCompound TypeTypical Chemical Shift Range (ppm)Key Observations
¹HQuinoline Derivatives7.0 - 9.0Aromatic protons show complex splitting patterns due to spin-spin coupling.
¹³CQuinoline121 - 151Distinct signals for each carbon atom in the bicyclic system. chemicalbook.com
¹⁹F8-Fluoroflavins-175 to -165 (oxidized)Sensitive to the oxidation state and ligand binding. nih.gov

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying functional groups and determining the molecular conformation of this compound. nih.govmdpi.com These techniques probe the vibrational modes of molecules, which are unique and act as a molecular "fingerprint". nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. cornell.edu It is particularly useful for identifying characteristic functional groups. For instance, in quinoline derivatives, the stretching vibrations of the C-N group in the quinoline and 5,8-quinolinedione (B78156) moieties are observed at distinct frequencies. mdpi.com The presence of a nitrile group (-C≡N) in this compound would give rise to a sharp, characteristic absorption band in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. youtube.com A key advantage of Raman is its low interference from water, making it suitable for analyzing biological samples. mdpi.com In the study of quinolone antibiotics, both IR and Raman spectra were used to differentiate between various derivatives based on their unique vibrational signatures. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on a nanostructured metal surface. This allows for the detection of trace amounts of a substance.

Table 2: Key Vibrational Frequencies for Quinolone Derivatives
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Functional Group
C-N StretchIR1230 - 1325Quinoline/Quinolinedione Moiety mdpi.com
C=O StretchIR1600 - 1750Carbonyl Group researchgate.net
C-F StretchIR1000 - 1400Fluoro Group researchgate.net
-C≡N StretchIR2220 - 2260Nitrile Group

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). usda.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.

When a molecule like this compound is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural identification. For quinoline itself, a characteristic fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN). chempap.org The fragmentation of more complex quinoline derivatives can be influenced by the nature and position of substituents. nih.gov For example, the fragmentation of pyridazino-quinolines is affected by substituents on the quinoline ring. nih.gov

Table 3: Common Fragmentation Patterns in Quinoline Mass Spectrometry
Parent CompoundKey Fragment Ion (m/z)Neutral LossSignificance
Quinoline102HCNCharacteristic fragmentation of the quinoline ring. chempap.org
Quinoline Radical CationC₈H₆˙⁺HCNPrimary dissociation product. rsc.org
Substituted QuinolinesVariesDepends on substituentFragmentation is directed by the attached functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. nih.gov The resulting spectrum provides information about the electronic structure of the molecule.

For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substituents on the quinoline ring. For example, the presence of a fluorine atom and a nitrile group in this compound would be expected to cause shifts in the absorption maxima compared to unsubstituted quinoline. In a study of substituted fluorenylspirohydantoins, a UV-Vis maximum was observed at 273 nm. bas.bg

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nitrkl.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be determined.

For quinoline derivatives, XRD studies have provided valuable insights into their solid-state structures. researchgate.net The crystal structures of various fluoroquinolone antibiotics have been characterized using powder XRD, which allows for the identification of different crystalline forms. farmaceut.orgnih.gov This information is critical for understanding the physical properties and bioavailability of these compounds.

Table 4: Summary of Analytical Techniques and Their Applications
TechniqueInformation ObtainedRelevance to this compound
NMR (¹H, ¹³C, ¹⁹F)Detailed molecular structure, connectivity of atoms.Confirms the arrangement of atoms in the molecule.
IR/RamanPresence of functional groups, molecular vibrations.Identifies the nitrile and fluoro groups and characterizes the quinoline ring.
MS/HRMSMolecular weight, elemental composition, fragmentation patterns.Confirms the molecular formula and provides structural clues.
UV-VisElectronic transitions, conjugation.Characterizes the electronic properties of the aromatic system.
X-ray DiffractionSolid-state structure, crystal packing.Determines the precise 3D structure in the crystalline form.

Molecular Mechanisms of Action and Target Interactions of 8 Fluoroquinoline 5 Carbonitrile Analogues

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones, including fluoroquinolones, are a unique class of antibacterial agents that directly inhibit bacterial DNA synthesis. nih.gov They achieve this by targeting two crucial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com Both enzymes are vital for bacterial survival, managing the complex topology of DNA during replication, transcription, and repair. oup.com DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA, a process essential for the initiation of DNA replication. oup.comyoutube.com Topoisomerase IV, with its ParC and ParE subunits (homologous to GyrA and GyrB, respectively), plays a critical role in decatenating (unlinking) daughter chromosomes after replication, enabling their segregation into new bacterial cells. oup.comyoutube.com

Fluoroquinolones exert their bactericidal effect by binding to the complex formed between these enzymes and DNA. nih.govyoutube.com This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent resealing of the DNA strands. nih.govmdpi.com This stabilized "cleavage complex" acts as a physical barrier, obstructing the progression of the DNA replication fork and transcription machinery. nih.govoup.com

Mechanism of DNA Strand Break Stabilization by Quinolones

Quinolones function as "topoisomerase poisons" by converting these essential enzymes into cellular toxins. nih.gov They bind non-covalently at the interface of the enzyme and DNA, near the active site tyrosine residue that forms a transient covalent bond with the DNA during the cleavage-ligation cycle. nih.govnih.gov The drug molecules intercalate into the cleaved DNA at the sites of the double-strand breaks. nih.gov Because the breaks on each DNA strand are staggered, two drug molecules are typically required to stabilize a double-stranded break. nih.gov This stabilization of the cleavage complex effectively inhibits the DNA ligation step, leading to an accumulation of double-strand breaks in the bacterial chromosome. nih.govnih.gov If these breaks are not repaired, they can lead to the fragmentation of the chromosome and ultimately, cell death. mdpi.com

The Two-Step Cytotoxicity Hypothesis in Fluoroquinolone Action

The lethal action of fluoroquinolones is often described by a two-step model. The initial, reversible step involves the formation of the ternary drug-enzyme-DNA complex, which leads to the rapid inhibition of DNA synthesis. oup.com This blockage of replication and transcription can result in a slower form of cell death. mdpi.com The second, irreversible step occurs when the stabilized cleavage complex is encountered by a replication fork or transcription complex. nih.gov This collision can lead to the dissociation of the topoisomerase, leaving behind a permanent, double-strand DNA break. mdpi.com The generation of these irreversible DNA breaks triggers the bacterial SOS response and other DNA repair pathways. nih.gov If the extent of DNA damage overwhelms these repair mechanisms, it leads to rapid bactericidal activity. mdpi.comnih.gov

Differential Targeting in Gram-Negative and Gram-Positive Bacteria

A notable characteristic of fluoroquinolones is their differential activity against DNA gyrase and topoisomerase IV, which often depends on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target of fluoroquinolones. oup.comyoutube.comnih.gov Conversely, in many Gram-positive bacteria, like Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is typically the primary target. oup.comyoutube.comnih.gov

This target preference has significant implications for the development of resistance. oup.com However, it is important to note that this is a general pattern, and exceptions exist. Some newer fluoroquinolones exhibit more balanced activity against both enzymes in certain bacterial species. oup.commdpi.com The structural differences between the quinolone-binding sites of gyrase and topoisomerase IV in different bacterial groups are thought to be the basis for this target preference. nih.gov

Exploration of Other Potential Biological Targets and Pathways

Interaction with Kinases and Other Enzyme Systems

The potential for quinolone-based compounds to interact with other enzyme systems, such as protein kinases, is an area of ongoing investigation. For instance, certain quinazoline (B50416) derivatives, which share a core structural similarity with quinolones, have been designed as selective inhibitors of Aurora A kinase, a key regulator of cell division, suggesting the potential for this scaffold to interact with ATP-binding sites in kinases. nih.gov The design of these inhibitors often involves modifications to enhance interactions with key amino acid residues within the kinase active site. nih.gov While direct evidence for 8-fluoroquinoline-5-carbonitrile specifically targeting kinases is limited, the broader chemical class shows potential for such interactions. It is hypothesized that the free carboxylic acid group, common in many quinolones, could play a crucial role in binding to the active sites of enzymes like kinases. nih.gov

Modulation of Cellular Processes Beyond DNA Replication

The effects of fluoroquinolones can extend beyond the direct inhibition of DNA replication. The accumulation of DNA damage triggers a cascade of cellular responses, including the SOS response, which can modulate various cellular processes. nih.gov Furthermore, some studies have explored the non-antibacterial activities of fluoroquinolones, such as potential anti-tumor effects. nih.govwikipedia.org This has led to the development of fluoroquinolone analogs designed to have cytotoxic effects on cancer cells, acting through mechanisms that may include the induction of apoptosis and cell cycle arrest. nih.gov For example, certain moxifloxacin (B1663623) analogs have shown cytotoxic properties against various cancer cell lines. nih.gov Additionally, the interaction of fluoroquinolones with human topoisomerase II isoforms, although generally much weaker than with their bacterial counterparts, is another area of research, particularly in the context of understanding potential adverse effects. acs.org

Insights into Mechanisms of Resistance to Fluoroquinolones

Resistance to fluoroquinolones, a significant challenge in clinical practice, is a multifactorial phenomenon that can arise through several key mechanisms. While specific data on this compound and its analogues is limited, the broader class of fluoroquinolones provides a well-established framework for understanding how bacteria develop resistance. The primary mechanisms include alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV, and modifications in how the drug accumulates within the bacterial cell due to efflux pumps and changes in membrane permeability. nih.govyoutube.comresearchgate.net

The development of high-level resistance is often a stepwise process, beginning with a single mutation that confers a low level of resistance. nih.gov This initial change can create a selective advantage for the bacterium in the presence of the antibiotic, facilitating the acquisition of additional mutations that lead to higher levels of resistance. nih.govresearchgate.net

Point Mutations in Gyrase and Topoisomerase Genes (e.g., gyrA)

The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. nih.govnih.gov Resistance commonly emerges from point mutations in the genes that encode these enzymes, specifically the gyrA and gyrB genes for DNA gyrase and the parC and parE genes for topoisomerase IV. nih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.govnih.gov

Mutations in the QRDR alter the amino acid sequence of the target enzymes, which in turn reduces the binding affinity of the fluoroquinolone to the enzyme-DNA complex. nih.govresearchgate.net This diminished binding prevents the drug from effectively stabilizing the complex, a crucial step in its mechanism of action that leads to double-strand DNA breaks and subsequent cell death. youtube.com

In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target for fluoroquinolones. nih.gov A single mutation in the gyrA gene can be sufficient to cause a notable decrease in susceptibility. nih.gov For instance, substitutions at serine-83 and aspartate-87 in the GyrA protein are frequently observed in resistant clinical isolates. nih.gov The acquisition of a second mutation, often in the parC gene of topoisomerase IV, can then lead to a higher level of resistance. nih.gov

Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target. nih.gov Therefore, the initial mutations are more commonly found in the parC gene. Subsequent mutations in gyrA can then further increase the level of resistance. The specific mutations and their impact on the minimum inhibitory concentration (MIC) of various fluoroquinolones can vary between different bacterial species.

Gene Common Mutation Sites (Amino Acid Position) Effect on Fluoroquinolone Activity Bacterial Examples
gyrASer-83, Asp-87Reduced binding affinity of the drug to DNA gyrase, leading to decreased susceptibility.Escherichia coli, Pseudomonas aeruginosa, Neisseria gonorrhoeae
parCSer-80, Glu-84Reduced binding affinity of the drug to topoisomerase IV, leading to decreased susceptibility.Staphylococcus aureus, Streptococcus pneumoniae

Efflux Pump Mechanisms and Permeability Alterations

Another major strategy that bacteria employ to resist the effects of fluoroquinolones is the reduction of the intracellular concentration of the drug. nih.govyoutube.com This is achieved through two primary mechanisms: the active removal of the antibiotic by efflux pumps and a decrease in its uptake due to altered membrane permeability. youtube.comresearchgate.net

Efflux Pumps:

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.commdpi.com The overexpression of these pumps is a significant contributor to fluoroquinolone resistance. researchgate.net Several families of efflux pumps are involved, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. mdpi.com

In organisms like Pseudomonas aeruginosa and Escherichia coli, the AcrAB-TolC efflux system is a primary contributor to intrinsic and acquired resistance to multiple drugs, including fluoroquinolones. mdpi.com The upregulation of these pumps means that the antibiotic is expelled from the cell at a faster rate than it can enter, preventing it from reaching a high enough concentration to inhibit its target enzymes. mdpi.com Efflux pump inhibitors have been investigated as a potential strategy to reverse this resistance mechanism and restore the activity of fluoroquinolones. mdpi.comnih.gov

Efflux Pump Family Examples Mechanism of Action Associated Bacteria
Resistance-Nodulation-Division (RND)AcrAB-TolC, MexAB-OprMActively transport fluoroquinolones and other antibiotics out of the cell using the proton motive force.Escherichia coli, Pseudomonas aeruginosa
Major Facilitator Superfamily (MFS)NorAExpels a range of compounds, including fluoroquinolones, contributing to resistance.Staphylococcus aureus
Multidrug and Toxic Compound Extrusion (MATE)MepARecognizes and exports various cationic drugs, including some fluoroquinolones.Staphylococcus aureus

Permeability Alterations:

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their intracellular targets. nih.gov Fluoroquinolones typically enter the cell through porin channels, which are water-filled protein channels in the outer membrane. nih.gov A reduction in the number of these porins or the expression of more restrictive porins can decrease the influx of the antibiotic into the cell. nih.gov This mechanism often contributes to a low level of resistance but can act synergistically with other resistance mechanisms, such as target site mutations and efflux pump overexpression, to produce high-level resistance.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Fluoroquinoline 5 Carbonitrile Scaffolds

Impact of Substitution at N-1, C-3, C-5, C-7, and C-8 Positions on Biological Activity

Modifications at key positions of the quinoline (B57606) ring have been shown to profoundly influence the biological profile of the resulting derivatives.

N-1 Position: The substituent at the N-1 position is critical for controlling antibacterial potency and influencing pharmacokinetic properties like bioavailability and volume of distribution. mdpi.com A cyclopropyl (B3062369) group at this position, for instance, is a common feature in many potent fluoroquinolone antibiotics, conferring significant activity against aerobic bacteria. mdpi.com

C-3 Position: The C-3 position, typically featuring a carboxylic acid group in quinolone antibacterials, is essential for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.govekb.eg Modifications at this position, such as linking it to other moieties, can shift the compound's selectivity from bacterial to human topoisomerase II, a strategy employed in developing anticancer agents. ekb.eg The replacement of the N-3 atom in a quinazoline (B50416) scaffold with a carbonitrile-bearing carbon (C-3) has been shown to yield effective EGFR kinase inhibitors. nih.gov

C-5 Position: Substitution at the C-5 position can significantly impact biological activity. For example, studies on indole-quinoline derivatives have shown that a methyl group at the C-5 position of the quinoline ring results in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com

C-7 Position: The C-7 position is a key site for modification and greatly influences the spectrum of activity, potency, and pharmacokinetics. researchgate.net This position is crucial for interaction with DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net Introducing nitrogen heterocycles like piperazines or aminopyrrolidines at C-7 is a common strategy in the design of fluoroquinolones. mdpi.com In inhibitors of the AdeG efflux pump in Acinetobacter baumannii, substitutions at C-7 with bromine or larger aromatic groups like phenyl and quinoline were found to be important for inhibitory activity. acs.org

C-8 Position: The C-8 position plays a significant role in the spatial configuration of the quinolone and its affinity for the target site. ekb.eg While many quinolines feature a hydrogen at this position, substitutions can be beneficial. For example, a methoxy (B1213986) group at C-8 has been reported in some anticancer agents. ijresm.com The introduction of a fluorine atom at this position has been found to increase activity against mammalian topoisomerase II. ekb.eg

Table 1: Summary of Substituent Effects on the Quinoline Scaffold

Position Common Substituents Impact on Biological Activity References
N-1 Cyclopropyl, Ethyl Controls antibacterial potency, influences pharmacokinetics. mdpi.comnih.gov
C-3 Carboxylic Acid, Amides Essential for DNA gyrase/topoisomerase IV binding; modifications can alter target selectivity. nih.govekb.egnih.gov
C-5 Methyl, Amino Can enhance anticancer activity; influences potency. biointerfaceresearch.comnih.gov
C-7 Piperazine (B1678402), Pyrrolidine, Halogens, Aryl groups Modulates spectrum, potency, and pharmacokinetics; key for target enzyme interaction. mdpi.combiointerfaceresearch.comresearchgate.netacs.org
C-8 Fluorine, Methoxy Affects spatial configuration and target affinity; can increase activity against mammalian enzymes. ijresm.comekb.eg

Role of the Fluoro Group at C-8 and Carbonitrile Group at C-5 in Modulating Target Affinity and Selectivity

The specific substituents of the 8-fluoroquinoline-5-carbonitrile scaffold are critical determinants of its potential biological activity.

Fluoro Group at C-8: Halogen substitution is a well-established strategy in drug design to enhance biological activity. Fluorine, in particular, can increase lipophilicity and facilitate penetration through cell membranes. mdpi.com While the C-6 fluoro substitution is more common in the fluoroquinolone class, a fluorine atom at the C-8 position has been specifically noted to increase the activity of quinolones against mammalian topoisomerase II enzymes. ekb.eg This suggests that the this compound scaffold could be a promising starting point for developing anticancer agents. The electron-withdrawing nature of fluorine also modulates the electronic properties of the aromatic system, which can influence binding interactions with target proteins. mdpi.com

Influence of Hybridization and Derivatization on Pharmacophore Features

The this compound scaffold can be further elaborated through hybridization and derivatization to optimize its pharmacophore features and biological activity.

Hybridization: This strategy involves combining the quinoline core with other biologically active pharmacophores to create a single molecule with potentially synergistic or dual-action properties. ekb.eg Quinolines have been successfully hybridized with various heterocyclic systems, including:

1,2,4-triazole (B32235): Resulting in compounds with antibacterial and antifungal activities. ijresm.com

Imidazole: Producing hybrids with potent antimalarial activity. rsc.org

Benzothiazole: Leading to novel cytotoxic agents. nih.gov

Other Antibiotics: Conjugation of fluoroquinolones with other antibiotics like fidaxomicin (B1672665) has been shown to improve antibacterial spectrum and pharmacokinetic properties. ekb.eg Hybridizing the this compound core could introduce new interaction points with biological targets, enhancing affinity and modulating the activity spectrum.

Derivatization: The introduction of various functional groups onto the core scaffold is a fundamental strategy in medicinal chemistry. For the this compound template, derivatization at positions amenable to chemical modification (such as C-2, C-3, C-4, or C-7) can fine-tune its properties. For instance, adding substituted anilines at the C-4 position is a common strategy for kinase inhibitors. nih.gov The synthesis of 8-substituted quinoline-2-carboxamides has yielded potent carbonic anhydrase inhibitors. nih.gov Such derivatizations can alter lipophilicity, introduce hydrogen bond donors or acceptors, and modify the steric bulk, all of which are critical for optimizing drug-target interactions.

Design Strategies for Modulating the Spectrum and Potency of this compound Analogues

Several rational design strategies can be employed to develop analogues of this compound with tailored biological profiles.

Target-Specific Substitutions: Based on the target enzyme or receptor, specific substituents can be introduced. For antibacterial agents targeting DNA gyrase, modifications at the C-7 position with various amine-containing heterocycles are a proven strategy to enhance potency and broaden the antibacterial spectrum. researchgate.netacs.org For anticancer applications targeting kinases, incorporating substituted anilino or urea (B33335) moieties at the C-4 position can be explored. nih.gov

Shifting Selectivity for Anticancer Activity: A key strategy involves modifying the quinolone scaffold to shift its selectivity from bacterial to human enzymes. Modifications at the C-3 and C-7 positions have been shown to be particularly effective in transforming the selectivity of quinolones from bacterial topoisomerases to human topoisomerase II, thereby creating potent cytotoxic agents. ekb.eg The presence of the C-8 fluoro group in the parent scaffold already provides a bias towards mammalian topoisomerase II inhibition, making this a promising approach. ekb.eg

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the carboxylic acid at C-3, typical of antibacterial quinolones, could be replaced with other acidic groups or moieties that can engage in similar interactions within a target active site.

Fragment-Based and Structure-Based Design: Modern drug design often employs computational methods. Fragment-based drug design (FBDD) can be used to identify small molecular fragments that bind to the target of interest, which can then be grown or linked to the this compound scaffold. mdpi.com If the 3D structure of the target protein is known, structure-based design can be used to computationally model the binding of designed analogues, guiding the synthesis of compounds with improved affinity and selectivity.

Theoretical and Computational Investigations of 8 Fluoroquinoline 5 Carbonitrile

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For quinoline (B57606) derivatives, DFT methods, such as B3LYP, are commonly employed to provide a reliable description of their geometry and electronic properties. researchgate.netsci-hub.se These calculations are fundamental in understanding the behavior of 8-Fluoroquinoline-5-carbonitrile at a molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.58-1.325.26
8-Hydroxyquinoline (B1678124)-5.98-0.985.00
4-Chloroquinoline-6.89-1.785.11

Note: This table is illustrative and based on general values for related quinoline compounds. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. It helps in analyzing charge transfer, hyperconjugative interactions, and the stability of the molecule. In quinoline systems, NBO analysis can reveal the delocalization of electron density within the aromatic rings and the nature of the bonds between the heteroatoms and carbon atoms. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrile group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute to the local electronic environment. The hydrogen atoms on the aromatic ring would exhibit positive potential.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. mdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Fluoroquinolones are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. mdpi.com Therefore, these enzymes are logical targets for docking and simulation studies of novel fluoroquinolone derivatives.

Prediction of Binding Affinities and Interaction Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies of fluoroquinolone analogues with DNA gyrase have revealed key interactions, including hydrogen bonds between the carboxylic acid moiety of the fluoroquinolone and amino acid residues in the active site, as well as interactions with a magnesium ion. researchgate.net The substituents on the quinoline core, such as the fluorine atom and the nitrile group in this compound, would influence the binding affinity and specificity by forming additional interactions with the target protein. nih.gov

Table 2: Illustrative Binding Affinities of Fluoroquinolone Analogues with DNA Gyrase

CompoundTargetBinding Energy (kcal/mol)Key Interacting Residues
CiprofloxacinDNA Gyrase (S. aureus)-12.83SER1084, ARG1121
Ofloxacin (B1677185)HCV NS3 Helicase-7.5ARG464, ARG467
Moxifloxacin (B1663623)HCV NS3 Helicase-7.8ARG464, ARG467

Note: This table presents data for related fluoroquinolones and is for illustrative purposes. The specific binding energy and interacting residues for this compound would depend on the specific target and docking simulation. nih.gov

Conformational Analysis and Stability of Complexes

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. MD simulations can refine the docked poses and provide a more accurate estimation of the binding free energy.

Simulations of fluoroquinolone-DNA gyrase complexes have shown that the ligand can induce conformational changes in the protein, leading to the inhibition of its enzymatic activity. mdpi.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is stable.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjournalijar.com By quantifying the relationship between molecular descriptors and activity, QSAR models can be used to predict the activity of novel or untested compounds, thereby guiding the synthesis of more potent analogs. journalijar.com

A typical QSAR study involves:

Data Set: A collection of structurally related compounds with experimentally determined biological activities.

Molecular Descriptors: Numerical values that describe various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorous testing of the model's predictive power using internal and external validation techniques.

A hypothetical QSAR study for a series of this compound analogs could explore the impact of different substituents on their biological activity. The table below illustrates the types of molecular descriptors that could be used in such a study.

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDescribes the electronic distribution and reactivity of the molecule.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule and its ability to fit into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Quantifies the hydrophobicity of the molecule, which influences its absorption and distribution.
Topological Connectivity indices, Shape indicesDescribes the atom connectivity and branching of the molecule.

By developing a robust QSAR model, researchers could predict the activity of new this compound derivatives before their synthesis, saving time and resources in the drug discovery process.

Emerging Research Directions and Future Perspectives

Development of 8-Fluoroquinoline-5-carbonitrile as a Scaffold for Polypharmacological Agents

The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is a promising strategy for treating complex diseases like cancer and multifactorial infectious diseases. The fluoroquinolone core, traditionally known for its antibacterial properties through the inhibition of DNA gyrase and topoisomerase IV, is being increasingly explored for new therapeutic indications. nih.govnih.gov

Research has shown that modifications to the quinolone ring can steer its activity toward eukaryotic targets. researchgate.net For instance, certain fluoroquinolone derivatives have demonstrated potent inhibitory effects against human topoisomerase II, an enzyme critical for cancer cell proliferation, and various protein kinases. nih.govresearchgate.net A recent study highlighted a new class of fluoroquinolone derivatives as selective inhibitors of phosphoinositide 3-kinase (PI3Kγ), a key enzyme in cellular signaling pathways implicated in cancer and inflammatory diseases. rsc.orgrsc.org These findings suggest that a single scaffold can be tuned to exhibit both antibacterial and anticancer activities. nih.gov

The this compound scaffold is a particularly interesting starting point for developing such dual-action or polypharmacological agents. The fluorine atom at the C-8 position can enhance binding affinity and metabolic stability, while the C-5 nitrile group offers a versatile chemical handle for further structural modifications. researchgate.net By strategically modifying substituents, particularly at the C-7 position, it is possible to design hybrid molecules that target both bacterial enzymes and human cancer-related proteins like kinases or microRNA-21. mdpi.comnih.gov This approach could lead to novel therapeutics that simultaneously fight infection and target malignant cells, addressing a critical need in treating immunocompromised cancer patients.

Table 1: Examples of Fluoroquinolone Derivatives with Polypharmacological Potential

Derivative Class Primary Target(s) Therapeutic Potential Reference(s)
PI3Kγ Inhibitors Phosphoinositide 3-kinase γ (PI3Kγ) Anti-inflammatory, Anticancer rsc.orgrsc.org
Topo II Inhibitors Human Topoisomerase II Anticancer nih.gov
miRNA-21 Inhibitors microRNA-21 Anticancer nih.gov
Kinase Inhibitors Various Protein Kinases Anticancer nih.govresearchgate.net
Hybrid Molecules Bacterial & Eukaryotic enzymes Dual Antibacterial/Anticancer nih.govmdpi.com

Novel Applications in Chemical Biology and Materials Science

Beyond pharmacology, the unique photophysical properties of the quinoline (B57606) nucleus open doors for applications in chemical biology and materials science. Many quinoline derivatives exhibit intrinsic fluorescence, a property that can be harnessed to create molecular probes and sensors. nih.govmdpi.com

In chemical biology, fluorescently tagged fluoroquinolones are being developed as tools to study bacterial processes. nih.gov By attaching a fluorophore to the quinoline core, researchers can visualize antibiotic penetration into bacterial cells and monitor the activity of efflux pumps, which are a major cause of antibiotic resistance. nih.gov The this compound scaffold, with its potential for tunable fluorescence, could be used to develop novel probes for imaging-guided photopharmacology, where the activity of an agent can be controlled by light. acs.org

In materials science, quinoline derivatives are recognized for their utility in developing chemosensors and organic light-emitting diodes (OLEDs). Schiff bases derived from fluorinated quinolines, such as 6-Chloro-8-fluoroquinoline, have been used to create sensors that detect metal ions through changes in their fluorescent emissions. ossila.com Furthermore, lanthanide complexes with fluoroquinolone ligands are known to have unique luminescent properties, making them suitable for use as fluorescent probes. mdpi.com The electron-deficient nature of the this compound ring system makes it an attractive candidate for incorporation into new materials for organic electronics, potentially serving as an electron-carrying component in OLEDs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Fluoroquinoline Design

The sheer size of chemical space—estimated to contain up to 10⁶⁰ molecules—makes the traditional, trial-and-error approach to drug discovery slow and costly. youtube.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling the rapid, in silico design and evaluation of novel molecular structures. youtube.com

Generative AI models, such as SyntheMol, can now design structurally novel compounds from scratch that are tailored to have specific properties, such as antibacterial activity against a particular pathogen. stokedbio.com These models can be trained on vast datasets of known compounds and their biological activities to learn the structural features required for efficacy. stokedbio.com Crucially, modern generative models can be constrained by known chemical reactions and commercially available building blocks, ensuring that the designed molecules are readily synthesizable in the lab. youtube.comstokedbio.com

For a scaffold like this compound, AI offers a powerful tool to explore the vast chemical space of possible derivatives. An ML model could predict the antibacterial spectrum or anticancer potency of thousands of virtual compounds created by adding different functional groups to the core structure. This allows researchers to prioritize the most promising candidates for synthesis and testing, dramatically accelerating the discovery of new drug candidates. stokedbio.com

Table 2: Application of AI/ML in Fluoroquinoline Development

AI/ML Application Description Potential Impact Reference(s)
Generative Design Creates novel molecular structures with desired properties from scratch. Accelerates discovery of structurally novel antibiotics and other agents. youtube.comstokedbio.com
Property Prediction Predicts bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds. Prioritizes high-potential candidates for synthesis, reducing resource expenditure. stokedbio.com
Synthesis Planning Generates viable, step-by-step synthetic recipes for novel molecules. Bridges the gap between in silico design and laboratory validation. youtube.com
3D-QSAR Modeling Develops quantitative structure-activity relationships to guide structural modifications. Optimizes lead compounds for enhanced potency and selectivity. nih.gov

Addressing Challenges in Synthetic Efficiency and Sustainability for Complex Quinolone Derivatives

While the quinoline scaffold is immensely valuable, its synthesis has traditionally relied on classical methods like the Skraup, Friedländer, and Gould-Jacobs reactions. nih.gov These methods often suffer from significant drawbacks, including the use of hazardous reagents, harsh reaction conditions (e.g., high temperatures), long reaction times, and the generation of substantial chemical waste. nih.gov As medicinal chemists design increasingly complex derivatives based on scaffolds like this compound, these synthetic inefficiencies become a major bottleneck.

In response, the field of green chemistry has focused on developing more efficient and sustainable synthetic routes. eurekaselect.comijpsjournal.combenthamdirect.com Modern approaches emphasize one-pot reactions, the use of eco-friendly solvents like water or ethanol, and the application of energy-efficient techniques such as microwave or ultrasound-assisted synthesis. researchgate.netnih.govtandfonline.com These methods can dramatically reduce reaction times from hours to minutes and increase product yields. tandfonline.com

The development of novel and reusable catalysts, including biocatalysts, nanoparticles, and ionic liquids, is also a key area of research. researchgate.net These catalysts can promote reactions under milder conditions and can often be recovered and reused, minimizing waste and cost. benthamdirect.com For a complex starting material like this compound, applying these green chemistry principles will be essential for the sustainable and economically viable production of next-generation therapeutic agents and advanced materials. acs.org

Table 3: Comparison of Synthetic Methods for Quinolone Derivatives

Method Type Typical Conditions Advantages Disadvantages Reference(s)
Classical (e.g., Skraup) Strong acids, high temperatures, long reaction times Well-established, versatile Hazardous reagents, high energy use, low atom economy, waste generation nih.gov
Microwave-Assisted Microwave irradiation, often solvent-free or in green solvents Rapid reaction times (minutes), high yields, energy efficient Scalability can be challenging eurekaselect.comtandfonline.com
Ultrasound-Assisted Ultrasonic irradiation Improved reaction rates, milder conditions Specialized equipment required nih.gov
Catalyst-free (One-Pot) Greener solvents (e.g., ethanol, water), often multi-component Simple procedure, reduced waste, high efficiency May not be applicable to all substrates tandfonline.com
Novel Catalysts (e.g., nano-Fe₃O₄@SiO₂–SO₃H) Mild temperatures, green solvents (e.g., water) High yields, catalyst reusability, eco-friendly Catalyst preparation and cost tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoroquinoline-5-carbonitrile, and what methodological considerations are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves functionalization of quinoline precursors. A three-step approach is often employed: (1) halogenation at the 8-position using fluorinating agents (e.g., Selectfluor®), (2) nitrile introduction at the 5-position via cyanation reactions (e.g., Rosenmund-von Braun reaction), and (3) purification via column chromatography or recrystallization. Key considerations include temperature control (<60°C to prevent decomposition) and anhydrous conditions to avoid side reactions. Yields can be optimized using catalytic systems like Pd/Cu for cyanation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution (δ ≈ -120 ppm for aromatic F), while 13C^{13}\text{C} NMR identifies the nitrile carbon (δ ≈ 115-120 ppm).
  • IR : A sharp peak at ~2230 cm1^{-1} confirms the C≡N stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ (theoretical m/z for C10_{10}H5_5FN2_2: 188.04). Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What are the primary research applications of this compound in current scientific studies?

  • Methodological Answer : The compound serves as:

  • A fluorophore precursor for bioimaging probes due to its stable π-conjugated system.
  • A ligand scaffold in coordination chemistry (e.g., metal-organic frameworks) owing to its dual functional groups.
  • An intermediate in synthesizing pharmacologically active molecules (e.g., kinase inhibitors). Recent studies highlight its utility in fluorescence quenching assays for detecting metal ions .

Advanced Research Questions

Q. How can researchers address contradictory data in the spectroscopic analysis of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Steps to resolve this include:

  • Repetition under standardized conditions (e.g., deuterated solvents, calibrated instruments).
  • 2D NMR techniques (e.g., HSQC, HMBC) to unambiguously assign signals.
  • Collaborative validation with independent labs to rule out instrumental bias. Peer review guidelines emphasize transparency in reporting raw data and experimental parameters .

Q. What strategies are recommended for optimizing reaction conditions in the synthesis of this compound under varying catalytic environments?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu, Ni/Zn, or enzyme-mediated systems for cyanation efficiency.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent polarity, and catalyst loading.
  • In-situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically. Evidence from analogous quinoline syntheses suggests Pd(OAc)2_2/Xantphos systems achieve >80% yield in DMF at 50°C .

Q. How do computational methods contribute to understanding the reactivity of this compound in complex reactions?

  • Methodological Answer :

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify reactive sites).
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose novel routes by mining reaction databases. These methods reduce trial-and-error experimentation and align with trends in green chemistry .

Key Considerations for Researchers

  • Safety : Store at 0–6°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles) due to neurotoxic nitrile byproducts .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when documenting protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.